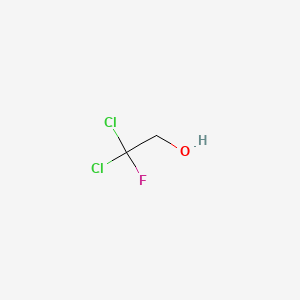

2,2-ジクロロ-2-フルオロエタノール

概要

説明

Synthesis Analysis

The synthesis of 2,2-dichloro-2-fluoroethanol and related compounds involves various chemical methods and strategies. For example, the synthesis of related halogenated compounds often employs reactions that introduce halogen atoms into organic molecules, potentially through direct halogenation or via more complex routes involving intermediates (Satheeshkumar et al., 2017). These methods might be adapted for the synthesis of 2,2-dichloro-2-fluoroethanol, considering the specific reactivity of the functional groups involved.

Molecular Structure Analysis

The molecular structure of halogenated alcohols like 2,2-dichloro-2-fluoroethanol is critical in determining their physical and chemical properties. Studies on related compounds have utilized advanced techniques like electron diffraction and quantum chemical calculations to ascertain molecular geometries, including bond lengths and angles, which are essential for understanding the behavior of these molecules (Iwasaki et al., 1957).

Chemical Reactions and Properties

The reactivity of 2,2-dichloro-2-fluoroethanol in chemical reactions can be influenced by the presence of halogen atoms. These compounds participate in various chemical reactions, including nucleophilic substitution and elimination, depending on the reaction conditions and the presence of other functional groups. The fluorine atom, in particular, can affect the molecule's reactivity due to its electronegativity and ability to form hydrogen bonds (Mir & Shreeve, 1994).

科学的研究の応用

有機化学合成

2,2-ジクロロ-2-フルオロエタノール: は、有機合成における貴重な中間体です。そのユニークなハロゲン化パターンにより、より複雑な分子の構築のための汎用性の高いビルディングブロックとなります。 例えば、アルコールやエーテルのフッ素化類似体の合成に使用でき、これらの類似体は、しばしば強化された化学的安定性と熱的安定性が求められます .

医薬品研究

医薬品研究において、2,2-ジクロロ-2-フルオロエタノールは、さまざまな医薬品有効成分(API)の合成の前駆体として役立ちます。 薬物分子への組み込みにより、代謝安定性を向上させ、薬物動態を変化させることができ、潜在的により優れた効力と副作用の軽減をもたらす薬物につながります .

材料科学

この化合物が材料科学における応用は、フッ素系ポリマーの合成における役割に関連しています。 これらのポリマーは、溶媒、酸、塩基に対する優れた耐性を示し、過酷な化学的環境での使用に適しています。2,2-ジクロロ-2-フルオロエタノールは、特定の所望の特性を持つ材料を作成するために、重合または共重合することができます .

環境科学

環境科学では、2,2-ジクロロ-2-フルオロエタノールは、その環境運命と移動について研究されています。 その分解生成物と環境要因との相互作用を理解することは、生態系への潜在的な影響を評価し、あらゆる悪影響を軽減するための戦略を開発するために不可欠です .

分析化学

この化合物は、NMRを含むさまざまな分光法における標準または参照化合物として、分析化学にも使用されています。 その独特の化学シフトは、複雑な混合物中の類似化合物の同定と定量に役立ちます .

工業的用途

工業的に、2,2-ジクロロ-2-フルオロエタノールは、特定の反応性パターンを必要とする化学プロセスにおける溶媒または試薬として使用されています。 他の化合物にフッ素を導入する能力は、特に特殊化学品の製造において貴重です .

Safety and Hazards

When handling 2,2-Dichloro-2-fluoroethanol, it’s important to avoid dust formation and avoid breathing in mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment should be worn . In case of accidental ingestion or inhalation, medical attention should be sought immediately .

作用機序

Target of Action

It is known that similar compounds often interact with enzymes involved in metabolic processes .

Mode of Action

It is suggested that it may interact with enzymes such as alcohol dehydrogenase, based on studies of similar compounds .

Biochemical Pathways

It is likely that it may influence pathways involving alcohol metabolism, given its structural similarity to other alcohols .

Pharmacokinetics

A study on a similar compound, 1,1-dichloro-1-fluoroethane, showed that it is metabolized to 2,2-dichloro-2-fluoroethanol, which is then conjugated with glucuronic acid and excreted in urine . This suggests that 2,2-Dichloro-2-fluoroethanol may have similar pharmacokinetic properties.

Result of Action

Based on its potential interaction with enzymes such as alcohol dehydrogenase, it may influence metabolic processes within cells .

生化学分析

Biochemical Properties

2,2-Dichloro-2-fluoroethanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with alcohol dehydrogenase (ADH), which catalyzes the oxidation of alcohols to aldehydes or ketones. The interaction between 2,2-Dichloro-2-fluoroethanol and ADH involves the conversion of the compound to fluoroacetaldehyde, which is further metabolized to fluoroacetate . This interaction is crucial as fluoroacetate is a potent inhibitor of aconitase, an enzyme in the tricarboxylic acid (TCA) cycle .

Cellular Effects

2,2-Dichloro-2-fluoroethanol affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s conversion to fluoroacetate leads to the inhibition of aconitase, disrupting the TCA cycle and affecting cellular energy production . This disruption can lead to altered gene expression and changes in cellular metabolism, ultimately affecting cell viability and function.

Molecular Mechanism

The molecular mechanism of 2,2-Dichloro-2-fluoroethanol involves its conversion to fluoroacetate, which inhibits aconitase in the TCA cycle . This inhibition prevents the conversion of citrate to isocitrate, leading to an accumulation of citrate and a decrease in downstream TCA cycle intermediates. The binding interaction between fluoroacetate and aconitase is a key aspect of the compound’s mechanism of action, resulting in enzyme inhibition and subsequent metabolic disruption.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2-Dichloro-2-fluoroethanol change over time. The compound’s stability and degradation are important factors to consider. Over time, 2,2-Dichloro-2-fluoroethanol may degrade, leading to a decrease in its efficacy . Long-term exposure to the compound can result in persistent inhibition of aconitase, affecting cellular function and viability. In vitro and in vivo studies have shown that prolonged exposure to 2,2-Dichloro-2-fluoroethanol can lead to significant metabolic disturbances .

Dosage Effects in Animal Models

The effects of 2,2-Dichloro-2-fluoroethanol vary with different dosages in animal models. At low doses, the compound may cause mild metabolic disturbances, while higher doses can lead to severe toxicity . Threshold effects have been observed, where a certain dosage level results in a significant increase in adverse effects. High doses of 2,2-Dichloro-2-fluoroethanol can cause acute toxicity, leading to symptoms such as convulsions, respiratory distress, and even death .

Metabolic Pathways

2,2-Dichloro-2-fluoroethanol is involved in several metabolic pathways. It is metabolized by ADH to fluoroacetaldehyde, which is further converted to fluoroacetate . Fluoroacetate then inhibits aconitase in the TCA cycle, leading to metabolic disruption. The compound’s interaction with ADH and aconitase is crucial for its metabolic effects. Additionally, 2,2-Dichloro-2-fluoroethanol may affect other metabolic pathways by altering metabolite levels and metabolic flux .

Transport and Distribution

The transport and distribution of 2,2-Dichloro-2-fluoroethanol within cells and tissues are influenced by various factors. The compound may interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, 2,2-Dichloro-2-fluoroethanol can accumulate in specific tissues, affecting its localization and activity. The distribution of the compound within the body can impact its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of 2,2-Dichloro-2-fluoroethanol is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, 2,2-Dichloro-2-fluoroethanol may localize to the mitochondria, where it can exert its effects on the TCA cycle. The subcellular localization of the compound can influence its interactions with biomolecules and its overall impact on cellular function .

特性

IUPAC Name |

2,2-dichloro-2-fluoroethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3Cl2FO/c3-2(4,5)1-6/h6H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJTFLXOWPJPVCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30196804 | |

| Record name | 2,2-Dichloro-2-fluoroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

463-98-9 | |

| Record name | 2,2-Dichloro-2-fluoroethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000463989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2-Dichloro-2-fluoroethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30196804 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is 2,2-Dichloro-2-fluoroethanol produced in the human body?

A: 2,2-Dichloro-2-fluoroethanol is a metabolite of the compound 1,1-Dichloro-1-fluoroethane (HCFC-141b). Research shows that when humans are exposed to HCFC-141b, their bodies metabolize it into 2,2-Dichloro-2-fluoroethanol. This metabolic process primarily occurs via the cytochrome P-450 2E1 enzyme. [, ]

Q2: How is 2,2-Dichloro-2-fluoroethanol eliminated from the body?

A: Following its formation, 2,2-Dichloro-2-fluoroethanol undergoes conjugation with glucuronic acid. This conjugation process results in the formation of 2,2-Dichloro-2-fluoroethyl glucuronide, which is then primarily excreted in urine. This excretion pattern has been observed to be both time-dependent and exposure concentration-dependent. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methyl-2-[[4,5,5,5-tetrafluoro-4-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]-2-[1,2,2,2-tetrafluoro-1-[1,1,2,3,3,3-hexafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propoxy]ethyl]pentanoyl]amino]propane-1-sulfonic acid](/img/structure/B1217045.png)

![[Ethyl({[ethyl(phenyl)carbamothioyl]disulfanyl}carbothioyl)amino]benzene](/img/structure/B1217054.png)